2-Thio-fmn

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

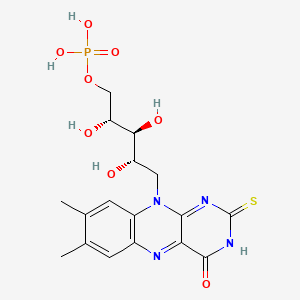

2-Thio-fmn, also known as this compound, is a useful research compound. Its molecular formula is C17H21N4O8PS and its molecular weight is 472.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Applications

Lactate Oxidase Studies

2-Thio-FMN has been utilized as a substitute for the natural flavin in lactate oxidase. Research indicates that this synthetic flavin can effectively replace flavin mononucleotide (FMN) in enzymatic reactions, allowing for detailed studies of enzyme kinetics and mechanisms. The incorporation of this compound into lactate oxidase has provided insights into the enzyme's catalytic properties and substrate specificity, enhancing our understanding of flavin-dependent enzymes .

Optogenetics

In optogenetics, this compound serves as a light-sensitive element that can be incorporated into proteins to control biological processes with light. This application is particularly promising for studying neuronal activity and cellular signaling pathways, as it allows for precise temporal control over protein function in living organisms .

Pharmacological Applications

Antibacterial Activity

The development of new antibacterial agents is critical in the face of rising antibiotic resistance. Research has indicated that compounds derived from this compound exhibit antibacterial properties by inhibiting bacterial growth through mechanisms involving FAD synthesis disruption. This approach targets bacterial enzymes that are distinct from human counterparts, potentially reducing side effects .

Anticancer Properties

Emerging studies suggest that this compound and its derivatives may possess anticancer activities. For instance, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. These findings highlight the potential of this compound in developing novel anticancer therapies .

Analytical Applications

Fluorescence-Based Detection

The inherent fluorescence of this compound makes it a valuable tool in analytical chemistry for detecting biomolecules and monitoring biochemical reactions. Its fluorescent properties can be exploited in assays to track metabolic processes or disease progression, offering a non-invasive diagnostic method .

Case Studies

Analyse Des Réactions Chimiques

Reactions with Sulfite

Similar to native lactate oxidase, the 2-thio-FMN enzyme forms a flavin N(5)-sulfite adduct in an equilibrium reaction with sulfite .

Oxidative Reactions

This compound can be oxidized by peroxides, demonstrating its reactivity under oxidative conditions. This behavior is important for understanding its role in enzymatic catalysis and metabolic pathways.

Role as a Cofactor

This compound functions as a cofactor in flavoproteins, which are proteins that use flavin derivatives to catalyze various redox reactions, including those involved in the metabolism of amino acids and fatty acids. Studies have shown that this compound can reconstitute lactate oxidase, forming a flavin N(5)-sulfite adduct crucial for the enzyme's activity.

Interactions with Enzymes and Substrates

Research indicates that this compound exhibits unique interactions with various substrates and enzymes, potentially leading to differences in reaction kinetics compared to traditional flavins. Its ability to form stable complexes with thiol-containing compounds suggests a role in cellular signaling and regulation.

Photochemical Reactions

This compound forms covalent derivatives at the flavin N(5) and C(4a) positions in photochemical reactions analogous to those of the native enzyme. It also forms a flavin anion radical on photoreduction with 5-deazaflavin as a catalyst .

Comparison with Other Flavins

The uniqueness of this compound lies in its specific sulfur substitution, which alters its reactivity and interaction profiles compared to other flavins. This modification opens avenues for specialized applications in biochemistry and potential therapeutic uses.

Comparison of Flavins

| Compound | Structure | Biological Role |

|---|---|---|

| Flavin Mononucleotide (FMN) | C11H12N4O4 | Cofactor for various enzymes |

| Flavin Adenine Dinucleotide (FAD) | C11H15N4O6P | Key player in electron transport and energy metabolism |

| 2-Thio-Flavin Adenine Dinucleotide | C12H15N4O6PS | Similar roles as FAD but with unique reactivity |

| 2-Thio-Flavin Mononucleotide | C11H14N4O4S | Unique redox properties; interacts differently, forms flavin N(5)-sulfite adduct |

Lactate Oxidase

This compound can replace the natural flavin of lactate oxidase, FMN, without altering the structural integrity of the protein. The this compound enzyme behaves similarly to the native enzyme; it catalyzes the oxidative decarboxylation of L-lactate with almost the same efficiency as the native enzyme and with similar kinetic constants for individual steps in the catalytic pathway .

Q & A

Basic Research Questions

Q. What experimental methods are most effective for synthesizing and characterizing 2-Thio-FMN in vitro?

- Methodological Answer : Synthesis typically involves enzymatic or chemical substitution of the oxygen atom at the flavin mononucleotide (FMN) scaffold. Characterization requires HPLC coupled with UV-Vis spectroscopy to confirm sulfur incorporation (retention time shifts, λmax changes) and mass spectrometry for molecular weight validation. Purity assessment via NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P) is critical to rule out byproducts . For enzymatic activity, circular dichroism or redox titration can validate structural integrity .

Q. How do researchers distinguish this compound from FMN in biological systems?

- Methodological Answer : Use differential spectroscopy (e.g., absorbance at 450 nm for FMN vs. 375 nm for this compound) and redox potential measurements via cyclic voltammetry. Isotopic labeling (<sup>34</sup>S) combined with LC-MS/MS provides unambiguous identification in complex matrices . Fluorescence quenching assays (due to sulfur substitution) further differentiate its behavior in flavoprotein binding studies .

Q. What are the primary challenges in maintaining this compound stability during experimental workflows?

- Methodological Answer : Light sensitivity and oxidative degradation are major issues. Store samples in amber vials under inert gas (argon) at -80°C. Buffered solutions (pH 6–7.5) with chelating agents (EDTA) mitigate metal-catalyzed oxidation. Stability assays using time-resolved UV-Vis spectroscopy are recommended to establish optimal handling protocols .

Advanced Research Questions

Q. How can contradictory data on this compound’s redox activity across studies be systematically resolved?

- Methodological Answer : Contradictions often arise from variations in experimental conditions (pH, temperature) or enzyme sources. Replicate studies under standardized conditions (e.g., IUPAC-recommended buffers) and validate enzyme-specific activity using isothermal titration calorimetry (ITC) or stopped-flow kinetics. Meta-analysis of published datasets with statistical tools (e.g., ANOVA, Bayesian inference) identifies confounding variables . Cross-validate findings using orthogonal techniques like EPR spectroscopy to detect semiquinone intermediates .

Q. What strategies are employed to investigate this compound’s role in electron transfer mechanisms within flavoproteins?

- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve sulfur-mediated hydrogen-bonding networks in protein-ligand complexes. Site-directed mutagenesis paired with kinetic assays (e.g., kcat/KM analysis) identifies residues critical for this compound binding. Computational simulations (QM/MM) model electron transfer pathways and compare them to FMN .

Q. How should researchers design experiments to explore this compound’s potential as a mechanistic probe in flavoenzyme catalysis?

- Methodological Answer : Develop hypotheses using the PICO framework (Population: target enzyme; Intervention: this compound substitution; Comparison: wild-type FMN; Outcome: altered catalytic efficiency). Employ time-resolved spectroscopy (e.g., transient absorption) to track reaction intermediates. Use <sup>19</sup>F-NMR or Förster resonance energy transfer (FRET) to monitor conformational changes in real time .

Q. What ethical and methodological considerations apply when sharing this compound-related data containing proprietary enzyme structures?

- Methodological Answer : Follow GDPR and institutional review protocols for data anonymization. Use controlled-access repositories (e.g., Zenodo, PDB) with embargo options. Document synthesis protocols in supplementary materials to enable replication without disclosing proprietary enzyme engineering details. Cite prior work exhaustively to avoid IP conflicts .

Q. Data Analysis & Validation

Q. Which statistical models are appropriate for analyzing dose-response relationships in this compound-dependent enzyme inhibition studies?

- Methodological Answer : Nonlinear regression (e.g., Hill equation) fits dose-response curves. Bootstrap resampling quantifies uncertainty in IC50 values. For multi-enzyme systems, principal component analysis (PCA) or machine learning (random forests) identifies covariance patterns. Validate models with cross-lab reproducibility trials .

Q. How can researchers address variability in this compound’s bioavailability across in vitro vs. in vivo models?

- Methodological Answer : Perform comparative pharmacokinetic studies using radiolabeled (<sup>35</sup>S) this compound. Quantify tissue distribution via autoradiography and plasma half-life with LC-MS/MS. Use organ-on-chip systems to simulate in vivo conditions while controlling variables .

Q. Literature & Collaboration

Q. What Boolean search strategies optimize retrieval of high-impact studies on this compound from academic databases?

- Methodological Answer : Use controlled vocabulary (e.g., MeSH terms: “Flavins/chemistry”[Mesh] AND “Sulfur/analysis”[Mesh]). Combine synonyms: (“this compound” OR “2-thioflavin mononucleotide”) AND (“redox” OR “electron transfer”). Filter by publication type (e.g., “journal article”) and impact factor (>5.0) in PubMed/Scopus. Track citations via tools like Web of Science to identify seminal works .

Propriétés

Numéro CAS |

28979-30-8 |

|---|---|

Formule moléculaire |

C17H21N4O8PS |

Poids moléculaire |

472.4 g/mol |

Nom IUPAC |

[(2R,3S,4S)-5-(7,8-dimethyl-4-oxo-2-sulfanylidenebenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate |

InChI |

InChI=1S/C17H21N4O8PS/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(31)19-15)5-11(22)14(24)12(23)6-29-30(26,27)28/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,31)(H2,26,27,28)/t11-,12+,14-/m0/s1 |

Clé InChI |

BFPBHBPECIDFOK-SCRDCRAPSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=S)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O |

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C3=NC(=S)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C3=NC(=S)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O |

Key on ui other cas no. |

28979-30-8 |

Synonymes |

2-thio-FMN 2-thioriboflavine 5'-monophosphate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.